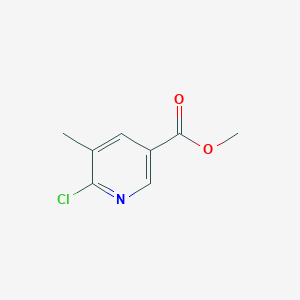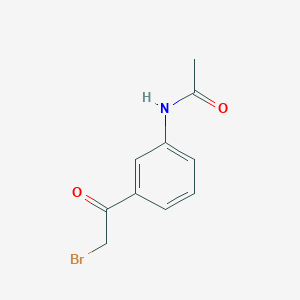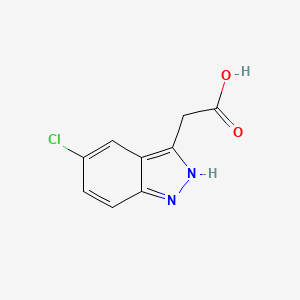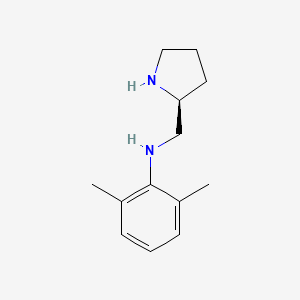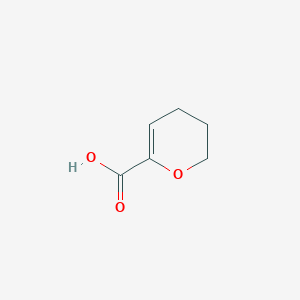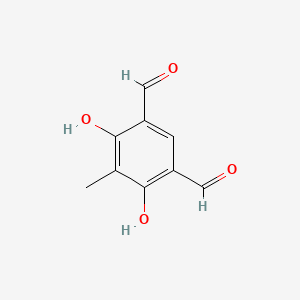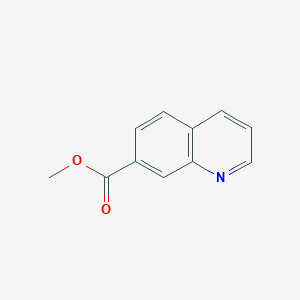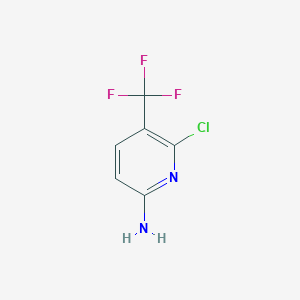
6-氯-5-(三氟甲基)吡啶-2-胺
描述
6-Chloro-5-(trifluoromethyl)pyridin-2-amine is a chemical compound that is used as a reagent in the synthesis of selective inhibitors of urokinase plasminogen activator in a non-cytotoxic form of cancer therapy . It is also a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including 6-Chloro-5-(trifluoromethyl)pyridin-2-amine, has been a topic of research in the agrochemical and pharmaceutical industries . The biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Molecular Structure Analysis
The molecular structure of 6-Chloro-5-(trifluoromethyl)pyridin-2-amine is represented by the formula C6H4ClF3N2 . The InChI code for this compound is 1S/C6H4ClF3N2/c7-5-3(6(8,9)10)1-2-4(11)12-5/h1-2H,(H2,11,12) .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Chloro-5-(trifluoromethyl)pyridin-2-amine include a molecular weight of 196.56 . It is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .科学研究应用
Agrochemical Industry
6-Chloro-5-(trifluoromethyl)pyridin-2-amine: is a key structural motif in active agrochemical ingredients. Its derivatives are primarily used for the protection of crops from pests. The trifluoromethylpyridine (TFMP) derivatives, including this compound, have been incorporated into more than 20 new agrochemicals that have acquired ISO common names .
Pharmaceutical Industry
Several TFMP derivatives are utilized in the pharmaceutical industry. This compound, due to its unique physicochemical properties, has been part of the synthesis of various pharmaceutical products. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, with many more undergoing clinical trials .
Synthesis of Antiviral Agents
This compound acts as a reactant in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules. These molecules are potential inhibitors of NS5B, which could be used in the treatment of Hepatitis C .
Development of Antidepressant and Antipsychotic Drugs
The unique structure of 6-Chloro-5-(trifluoromethyl)pyridin-2-amine is found in a variety of promising drugs with diversified therapeutic applications. It is particularly relevant in the synthesis of antidepressant and antipsychotic drugs .
Antifungal Applications
In the field of fungicides, derivatives of this compound have shown significant efficacy. For example, one derivative had a better control effect on corn rust compared to the commercial fungicide tebuconazole, highlighting its potential as a powerful antifungal agent .
FDA-Approved Drugs
The trifluoromethyl group, a part of 6-Chloro-5-(trifluoromethyl)pyridin-2-amine , is featured in the chemistry of 19 FDA-approved drugs over the past 20 years. These drugs contain the TFM group as one of the pharmacophores, demonstrating the compound’s importance in medicinal chemistry .
安全和危害
6-Chloro-5-(trifluoromethyl)pyridin-2-amine is considered hazardous. It can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin irritation and serious eye irritation . Therefore, appropriate personal protective equipment, including glasses, gloves, and lab clothes, should be worn during its handling .
作用机制
Target of Action
Similar compounds have been used in the synthesis of selective inhibitors of urokinase plasminogen activator, a key enzyme involved in cancer progression .
Biochemical Pathways
Related compounds have been shown to inhibit the urokinase plasminogen activator pathway, which plays a crucial role in cancer cell migration and invasion .
Pharmacokinetics
The compound’s lipophilicity and water solubility, which can impact its bioavailability, have been reported .
Result of Action
Related compounds have shown fungicidal activity, suggesting that 6-chloro-5-(trifluoromethyl)pyridin-2-amine may also have potential applications in this area .
属性
IUPAC Name |
6-chloro-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-5-3(6(8,9)10)1-2-4(11)12-5/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLKGHMCRNENON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90517011 | |
| Record name | 6-Chloro-5-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90517011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79456-28-3 | |
| Record name | 6-Chloro-5-(trifluoromethyl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79456-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-5-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90517011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


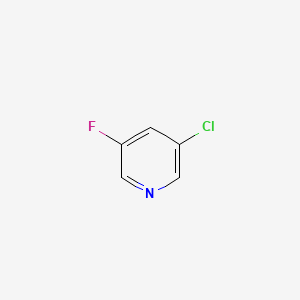
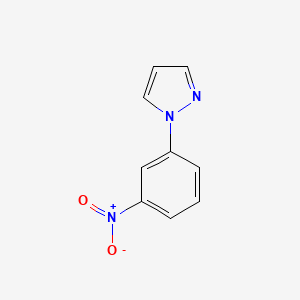

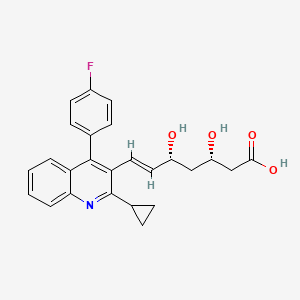
![1,4-Dioxa-7-azaspiro[4.5]decane](/img/structure/B1590673.png)
